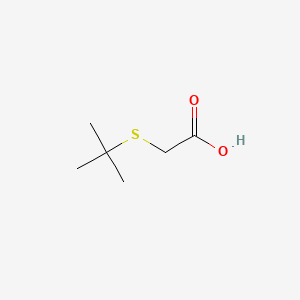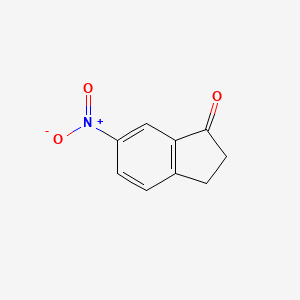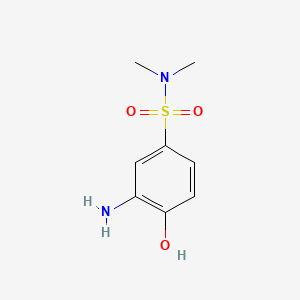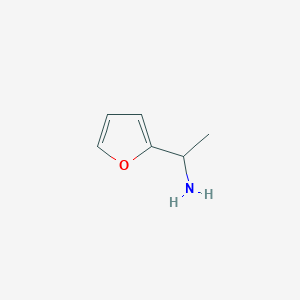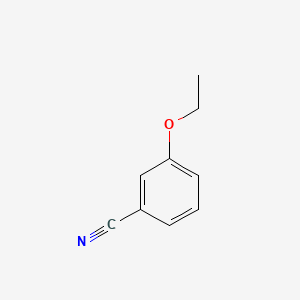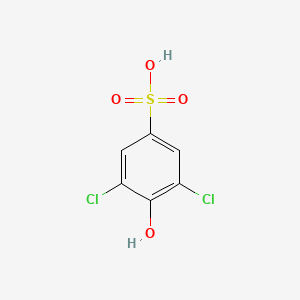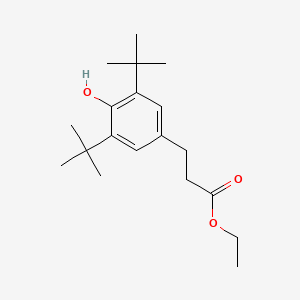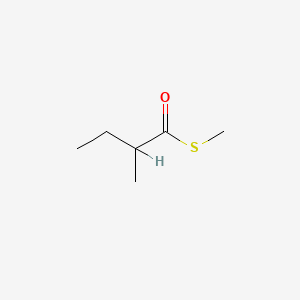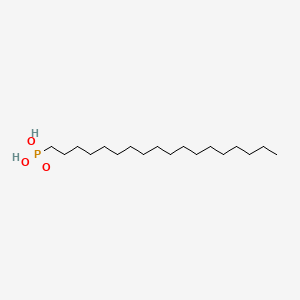
Octadecylphosphonic acid
Overview
Description
Octadecylphosphonic acid (OPA) is a phosphonic acid derivative of octadecanoic acid, commonly known as stearic acid. It is a lipophilic, hydrophobic compound with a molecular weight of 278.28 g/mol and a melting point of 48.5°C. OPA is used in a variety of applications ranging from industrial to medical, and is a key component in many biochemical processes.
Scientific Research Applications
1. Nanotechnology and Quantum Dots Octadecylphosphonic acid plays a significant role in the field of nanotechnology, particularly in the synthesis of quantum dots. It is used for stabilizing the exposed facets of heterostructural core–shell quantum dots, which is crucial for controlling their photophysical properties and potential applications in technology (Tan et al., 2017).
2. Surface Chemistry and Self-Assembled Monolayers this compound is extensively used in creating self-assembled monolayers (SAMs) on various surfaces, including silicon oxide. These SAMs are critical in electrical and biological sensor applications, where molecular organization influences electron transport measurements. Studies have shown that this compound SAMs exhibit significant molecular order (Dubey et al., 2010).
3. Electrowetting-on-Dielectric Systems In electrowetting applications, this compound has been utilized to form self-assembled monolayer films on oxidized aluminum surfaces. These films enhance the performance of electrowetting-on-dielectric systems by reducing the voltage requirement for drop movement, although their high hysteresis currently limits effectiveness at low voltage operation (Mibus et al., 2014).
Mechanism of Action
Target of Action
Octadecylphosphonic acid primarily targets the surface atoms of different metal oxides . It forms a self-assembled monolayer that acts as a surfactant, creating a strong bond with these surface atoms .
Mode of Action
The interaction of this compound with its targets involves the formation of a self-assembled monolayer (SAM) on hydroxylated surfaces . This process occurs in situ and in real time at the solid/liquid interface . The adsorption of this compound molecules triggers the desorption of other molecules from the surface, allowing these sites to be occupied by this compound .
Biochemical Pathways
It’s known that this compound can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
Its strong bonding with metal oxide surfaces suggests that it may have high stability and persistence in the environment where these materials are present .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed on the surfaces of metal oxides. It provides hydrophobic properties and covers a higher surface area than the predominantly used silanes . This results in the formation of a protective film, which can be used for anti-corrosive coatings .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of hydroxylated surfaces and the concentration of this compound in the solution . For instance, the quality and coverage of the final self-assembled monolayer formed by this compound can change substantially with different bulk concentrations of the compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Octadecylphosphonic acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers. These monolayers act as surfactants, strongly bonding with the surface atoms of metal oxides and providing hydrophobic properties . The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its phosphonic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins. These interactions can influence the stability and activity of enzymes and proteins, thereby affecting biochemical reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell membrane components and intracellular proteins . The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This integration can impact cell signaling pathways by modifying the localization and activity of membrane-bound receptors and enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form self-assembled monolayers on metal oxide surfaces. This process is driven by the strong affinity of the phosphonic acid group for metal oxide atoms, resulting in the formation of stable, hydrophobic layers . At the molecular level, this compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, influencing enzyme activity and protein stability. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to form stable monolayers within a short period, typically within seconds to hours . Over time, these monolayers can degrade, leading to changes in their hydrophobic properties and interactions with biomolecules. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular function by stabilizing cell membranes and modulating enzyme activity. At high doses, this compound can exhibit toxic effects, including cell membrane disruption and enzyme inhibition . These adverse effects can lead to cellular dysfunction and tissue damage, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and stability . For example, this compound can interact with enzymes involved in fatty acid metabolism, affecting the synthesis and degradation of fatty acids. These interactions can lead to changes in cellular energy production and lipid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to integrate into cell membranes, where it can be transported to various cellular compartments. Additionally, this compound can bind to specific proteins, facilitating its distribution within cells and tissues. These interactions can influence the compound’s localization and accumulation, affecting its biological activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, including cell membranes and organelles . The compound’s hydrophobic properties and ability to form stable monolayers enable it to target specific cellular compartments, such as the endoplasmic reticulum and mitochondria. These targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function and metabolism.
properties
IUPAC Name |
octadecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKAMVLFVRZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063574 | |
| Record name | Octadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4724-47-4 | |
| Record name | Octadecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDX6MSF5PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)

